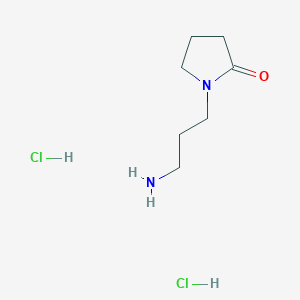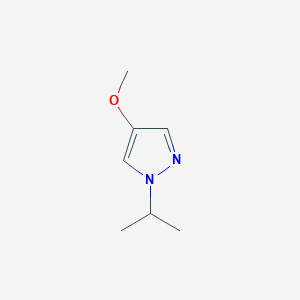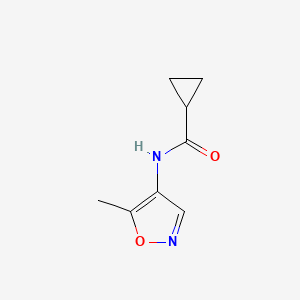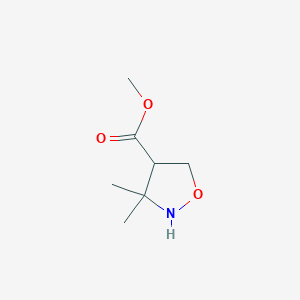
2-Amino-1-(2,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, dimethylphenyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the additional methyl groups on the pyrrole ring.
2-Amino-1-(2,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Amino-1-(2,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and carbonitrile groups on the pyrrole ring provides opportunities for diverse chemical modifications and applications .
Propiedades
Fórmula molecular |
C15H17N3 |
|---|---|
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
2-amino-1-(2,4-dimethylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-9-5-6-14(10(2)7-9)18-12(4)11(3)13(8-16)15(18)17/h5-7H,17H2,1-4H3 |
Clave InChI |
KLZJWCQCTUIHLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)


![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)
